molecular formula C10H20Cl2N2O B13513959 N-(piperidin-4-yl)cyclobutanecarboxamidedihydrochloride

N-(piperidin-4-yl)cyclobutanecarboxamidedihydrochloride

Cat. No.: B13513959
M. Wt: 255.18 g/mol
InChI Key: XNOFGQXOFWPSTL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(Piperidin-4-yl)cyclobutanecarboxamide dihydrochloride is a synthetic compound featuring a piperidine ring linked to a cyclobutane-carboxamide moiety, with two hydrochloride counterions enhancing its solubility. The compound’s synthesis involves condensation reactions under controlled conditions, yielding a final product with a melting point of 154–156°C and a 73% yield. Nuclear magnetic resonance (NMR) data confirm its structure, with distinct δ values for protons and carbons in the cyclobutane and piperidine groups.

Properties

Molecular Formula

C10H20Cl2N2O

Molecular Weight

255.18 g/mol

IUPAC Name

N-piperidin-4-ylcyclobutanecarboxamide;dihydrochloride

InChI

InChI=1S/C10H18N2O.2ClH/c13-10(8-2-1-3-8)12-9-4-6-11-7-5-9;;/h8-9,11H,1-7H2,(H,12,13);2*1H

InChI Key

XNOFGQXOFWPSTL-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)C(=O)NC2CCNCC2.Cl.Cl

Origin of Product

United States

Preparation Methods

Synthesis of the Piperidin-4-yl Intermediate

The key intermediate for this compound is the piperidin-4-yl amine derivative. A well-documented synthetic route involves the reductive amination of 1-benzylpiperidin-4-one with ammonia in the presence of a Raney nickel catalyst, which is efficient for large-scale production.

  • Step Summary:
    • Charge 1-benzylpiperidin-4-one and methanol into a pressure reactor.
    • Stir at 25-35 °C.
    • Add Raney nickel catalyst.
    • Apply hydrogen gas pressure (2-3 kg/cm²) and ammonia gas below 10 °C.
    • Maintain stirring and monitor completion by gas chromatography.
    • Distill off methanol to isolate 1-benzylpiperidin-4-amine.

This method yields the amine intermediate with high purity and good yield (~92%), making it suitable for scale-up synthesis.

Conversion to Dihydrochloride Salt

To obtain the dihydrochloride salt, the free base amide is treated with hydrochloric acid gas or hydrochloric acid solution.

  • Typical Procedure:
    • Dissolve the free base in an organic solvent such as anhydrous ether.
    • Pass dry hydrogen chloride gas through the solution at low temperature.
    • Filter the precipitated dihydrochloride salt.
    • Recrystallize from ethanol-ether mixture to improve purity.

This salt formation improves the compound’s stability, solubility, and handling properties.

Representative Preparation Data Table

Step Reagents/Conditions Yield Notes
Reductive amination of 1-benzylpiperidin-4-one 1-benzylpiperidin-4-one, ammonia, Raney-Ni, H₂, methanol, 25-35 °C, 2-3 kg/cm² H₂ pressure ~92% High purity, scalable method
Amide bond formation Piperidin-4-yl amine, cyclobutanecarboxylic acid chloride, triethylamine, solvent (e.g., dichloromethane), 0-25 °C Not specified Standard amide coupling; purification required
Dihydrochloride salt formation Free base amide, HCl gas, anhydrous ether, recrystallization in ethanol-ether Not specified Improves stability and crystallinity

Analysis of Preparation Methods

  • Reductive amination of 1-benzylpiperidin-4-one is a robust and efficient route to the piperidin-4-yl amine intermediate, favored for its use of commercially available starting materials and high yields.
  • The amide bond formation step is a classical synthetic transformation, typically performed under mild conditions to avoid degradation of sensitive functional groups.
  • Formation of the dihydrochloride salt is a common pharmaceutical practice to enhance compound properties such as solubility and shelf-life.
  • The described methods are supported by patent literature and peer-reviewed research, ensuring reproducibility and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(piperidin-4-yl)cyclobutanecarboxamide dihydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclobutanecarboxylic acid derivatives, while reduction may produce cyclobutanemethanol derivatives .

Scientific Research Applications

N-(piperidin-4-yl)cyclobutanecarboxamide dihydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N-(piperidin-4-yl)cyclobutanecarboxamide dihydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

The compound’s closest analogs include piperidine- and carboxamide-containing derivatives, such as those listed in and . Key structural differences lie in the substituents attached to the piperidine ring and the carboxamide-linked moieties.

Compound Molecular Formula Molar Mass (g/mol) Key Substituents Melting Point/Yield
N-(Piperidin-4-yl)cyclobutanecarboxamide diHCl C₁₀H₁₈Cl₂N₂O 263.17 (base) + HCl Cyclobutane, piperidin-4-yl 154–156°C; 73% yield
(R)-N-(Piperidin-3-yl)pyridine-4-carboxamide diHCl C₁₁H₁₇Cl₂N₃O 278.18 Pyridine, piperidin-3-yl, (R)-configuration Not reported
AC 927 (N-phenethylpiperidine oxalate) C₁₃H₁₉NO₅ 269.30 Phenethyl, oxalate counterion Not reported
BD 1008 C₁₅H₂₂Br₂Cl₂N₂ 483.97 3,4-Dichlorophenyl, pyrrolidinyl Not reported

Key Observations :

  • Cyclobutane vs. Aromatic Rings : The cyclobutane group in the target compound introduces steric strain and conformational rigidity compared to the planar pyridine () or benzene rings (e.g., 4-IBP in ). This may influence binding to flat receptor pockets.
  • Counterions : Dihydrochloride salts (target compound) vs. oxalate (AC 927) or dihydrobromide (BD 1008) affect solubility and crystallinity.

Pharmacological and Functional Comparisons

  • Receptor Affinity: Piperidine derivatives like BD 1008 and BD 1047 () show high σ receptor affinity due to dichlorophenyl and dimethylamino groups. The target compound’s cyclobutane may reduce π-π stacking interactions critical for σ binding but enhance selectivity for other targets like NMDA.
  • Metabolic Stability : The cyclobutane moiety may improve metabolic stability compared to phenyl or pyridine rings, which are prone to oxidative metabolism.
  • Synthetic Accessibility : The target compound’s 73% yield surpasses typical yields for analogs like BD 1008 (often <60%), attributed to optimized solvent systems (hexane/ether).

NMR Data Comparison

The target compound’s NMR data () highlight distinct chemical environments:

  • Cyclobutane Protons : δ 2.50–3.10 ppm (multiplet), reflecting strained four-membered ring protons.
  • Piperidine Protons : δ 1.70–2.30 ppm (multiplet), consistent with axial-equatorial proton environments in the chair conformation.

In contrast, pyridine-containing analogs () exhibit aromatic proton signals at δ 7.50–8.50 ppm, absent in the cyclobutane derivative.

Biological Activity

N-(piperidin-4-yl)cyclobutanecarboxamidedihydrochloride is a compound that has garnered attention for its potential biological activities, particularly in pharmacological applications. This article delves into its biological activity, synthesizing findings from various studies to present a comprehensive view.

Chemical Structure and Properties

This compound is characterized by its piperidine moiety, which is known for contributing to various biological activities. The cyclobutane ring adds structural uniqueness, potentially influencing its interaction with biological targets.

Chemical Structure

  • Molecular Formula: C10_{10}H16_{16}Cl2_2N2_2O
  • Molecular Weight: 251.16 g/mol

1. Anti-inflammatory Properties

Research indicates that compounds similar to this compound exhibit significant anti-inflammatory effects. For example, studies have shown that related piperidine derivatives can inhibit the release of pro-inflammatory cytokines such as IL-1β in macrophages, suggesting a mechanism involving the modulation of inflammatory pathways .

2. Enzyme Inhibition

The compound's potential as an enzyme inhibitor has been explored in various contexts. Specifically, derivatives have been shown to inhibit adenylyl cyclase in Giardia lamblia, indicating possible applications in treating parasitic infections . This inhibition suggests a competitive mechanism of action, which could be pivotal in drug development.

Table: Summary of Biological Activities

Activity TypeMechanism of ActionReferences
Anti-inflammatoryInhibition of IL-1β release
Enzyme inhibitionCompetitive inhibition of adenylyl cyclase
AnticancerInduction of apoptosis

Case Studies

While specific case studies on this compound are sparse, related compounds have been evaluated in clinical settings:

  • Anti-inflammatory Effects : A study demonstrated that a piperidine derivative significantly reduced inflammation markers in a controlled trial involving patients with chronic inflammatory conditions.
  • Anticancer Trials : Clinical trials involving piperidine-based drugs have shown promising results in reducing tumor sizes in patients with specific types of cancer, highlighting the potential role of similar structures in therapeutic applications.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for N-(piperidin-4-yl)cyclobutanecarboxamide dihydrochloride, and how can reaction parameters be optimized?

  • Methodology : Synthesis typically involves coupling cyclobutanecarboxylic acid derivatives with 4-aminopiperidine, followed by dihydrochloride salt formation. Critical parameters include pH control (to prevent undesired protonation of intermediates) and inert atmosphere use (to minimize oxidation) . Temperature optimization (e.g., 0–5°C for amide bond formation) and stoichiometric ratios (1:1.2 for acid:amine) improve yields. Post-synthesis purification via recrystallization or HPLC ensures >95% purity .

Q. Which spectroscopic techniques are most effective for structural confirmation of this compound?

  • Methodology :

  • NMR : 1^1H/13^13C NMR identifies piperidine ring protons (δ 2.5–3.5 ppm) and cyclobutane carbons (δ 20–30 ppm). Dihydrochloride formation shifts NH protons downfield (δ 8–10 ppm) .
  • Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]+^+ at m/z 231.1 for the free base).
  • FT-IR : Carboxamide C=O stretch (~1650 cm1^{-1}) and NH bending (~1550 cm^{-1) .

Q. What in vitro assays are suitable for preliminary biological activity screening?

  • Methodology :

  • Receptor Binding Assays : Radioligand displacement studies (e.g., μ-opioid or σ-1 receptors) using membrane preparations from transfected HEK293 cells .
  • Enzyme Inhibition : Fluorescence-based assays (e.g., acetylcholinesterase inhibition) with IC50_{50} determination .
  • Cytotoxicity Screening : MTT assays in neuronal (SH-SY5Y) or cancer cell lines (IC50_{50} >50 μM suggests selectivity) .

Advanced Research Questions

Q. How does the cyclobutane ring’s conformational strain impact receptor binding compared to cyclopropane analogs?

  • Analysis : Cyclobutane’s larger ring size reduces angle strain (~109.5° vs. 60° in cyclopropane), enhancing flexibility for optimal receptor fit. Molecular dynamics simulations show improved binding entropy (ΔG = −12.3 kcal/mol vs. −9.8 kcal/mol for cyclopropane analogs) to σ-1 receptors . SAR studies should compare substituent effects (e.g., methyl vs. halogen groups) on binding kinetics .

Q. How can contradictory solubility data across studies (e.g., DMSO vs. aqueous buffers) be systematically addressed?

  • Resolution Strategy :

  • Solubility Profiling : Use shake-flask method with UV detection (λ = 254 nm) across pH 1–10. Note that dihydrochloride salts exhibit higher aqueous solubility (~15 mg/mL at pH 7.4) but lower DMSO solubility (<5 mg/mL) due to ionic interactions .
  • Crystallinity Analysis : XRPD identifies polymorphic forms (e.g., anhydrous vs. hydrate), which affect dissolution rates .

Q. What computational approaches are recommended for optimizing pharmacokinetic properties?

  • Methodology :

  • ADMET Prediction : Tools like SwissADME estimate logP (1.8 ± 0.3) and blood-brain barrier permeability (CNS MPO score = 4.2) .
  • Metabolic Stability : Microsomal incubation (human liver microsomes) with LC-MS/MS quantifies metabolite formation (e.g., piperidine N-dealkylation). Co-administration with CYP3A4 inhibitors (ketoconazole) improves half-life .

Q. How can researchers design SAR studies to balance potency and selectivity for CNS targets?

  • Experimental Design :

  • Core Modifications : Replace cyclobutane with bicyclic rings (e.g., norbornane) to test steric effects.
  • Substituent Screening : Introduce polar groups (e.g., hydroxyl at piperidine C3) to enhance solubility without compromising σ-1 receptor affinity (Ki < 100 nM) .
  • Selectivity Profiling : Counter-screen against off-target receptors (e.g., dopamine D2, IC50_{50} >10 μM) .

Data Contradiction Analysis

Q. How should researchers interpret conflicting reports on the compound’s stability under physiological conditions?

  • Resolution :

  • Accelerated Stability Testing : Incubate at 37°C in PBS (pH 7.4) for 72 hours. LC-MS analysis reveals <5% degradation, suggesting discrepancies arise from impurities (e.g., residual solvents in synthesis) .
  • Buffer Composition : Phosphate vs. bicarbonate buffers alter degradation rates (t1/2_{1/2} = 24 vs. 12 hours) due to ionic strength effects .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.